1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Overview
Description
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The piperazine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the thiazole and piperazine moieties under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a single bond.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 1-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.
Reduction: Formation of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylpropyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The methoxyphenyl group can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine: Lacks the phenylprop-2-en-1-yl group.
1-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: Contains a hydroxyl group instead of a methoxy group.
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine: Lacks the double bond in the phenylprop-2-en-1-yl group.
Uniqueness: 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the combination of its structural features, which contribute to its specific chemical reactivity and potential biological activity. The presence of the thiazole ring, piperazine ring, and methoxyphenyl group in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-27-21-11-9-20(10-12-21)22-18-28-23(24-22)26-16-14-25(15-17-26)13-5-8-19-6-3-2-4-7-19/h2-12,18H,13-17H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAODOXDIRNDOZ-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.